(3s)-3-Methylpentanal
Overview
Description
(3S)-3-Methylpentanal is an organic compound with the molecular formula C6H12O. It is a chiral aldehyde, meaning it has a specific three-dimensional arrangement of atoms that makes it non-superimposable on its mirror image. This compound is used in various chemical reactions and has applications in different fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
(3S)-3-Methylpentanal can be synthesized through several methods. One common approach involves the oxidation of (3S)-3-methylpentanol using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane. The reaction typically takes place in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
In an industrial setting, this compound can be produced through the hydroformylation of 2-methyl-1-butene. This process involves the addition of a formyl group (CHO) to the double bond of the alkene in the presence of a catalyst, such as rhodium or cobalt complexes, under high pressure and temperature conditions.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-Methylpentanal undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to (3S)-3-methylpentanoic acid using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: It can be reduced to (3S)-3-methylpentanol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Nucleophilic Addition: It can react with nucleophiles like Grignard reagents (RMgX) to form secondary alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous solution under reflux conditions.
Reduction: Sodium borohydride (NaBH4) in methanol at room temperature.
Nucleophilic Addition: Grignard reagents in anhydrous ether at low temperatures.
Major Products Formed
Oxidation: (3S)-3-Methylpentanoic acid.
Reduction: (3S)-3-Methylpentanol.
Nucleophilic Addition: Secondary alcohols with various alkyl groups depending on the Grignard reagent used.
Scientific Research Applications
(3S)-3-Methylpentanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active molecules and can be used in studies involving enzyme-catalyzed reactions.
Medicine: It is used in the development of drugs and therapeutic agents, particularly those targeting specific chiral centers.
Industry: It is employed in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism by which (3S)-3-Methylpentanal exerts its effects depends on the specific reactions it undergoes. In nucleophilic addition reactions, the carbonyl carbon of the aldehyde group is attacked by nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. The molecular targets and pathways involved vary depending on the specific application and reaction conditions.
Comparison with Similar Compounds
(3S)-3-Methylpentanal can be compared with other similar compounds, such as:
(3R)-3-Methylpentanal: The enantiomer of this compound, which has the opposite configuration at the chiral center.
3-Methylbutanal: A structural isomer with a different arrangement of carbon atoms.
3-Methylpentanoic acid: The oxidized form of this compound.
The uniqueness of this compound lies in its specific chiral configuration, which can lead to different reactivity and selectivity in chemical reactions compared to its enantiomer or structural isomers.
Properties
IUPAC Name |
(3S)-3-methylpentanal | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O/c1-3-6(2)4-5-7/h5-6H,3-4H2,1-2H3/t6-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJWJGLQYQJGEEP-LURJTMIESA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CC=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)CC=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60499754 | |
Record name | (3S)-3-Methylpentanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60499754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1730-94-5 | |
Record name | (3S)-3-Methylpentanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60499754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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